molecular formula C13H10ClNO B1594193 4-Chlorobenzanilide CAS No. 6833-15-4

4-Chlorobenzanilide

Cat. No.: B1594193
CAS No.: 6833-15-4
M. Wt: 231.68 g/mol
InChI Key: SFHDVPIEJXCMBP-UHFFFAOYSA-N
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Description

4-Chlorobenzanilide, also known as 4-chloro-N-phenylbenzamide, is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzanilide where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzanilide can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For example, the reaction of 4-chloroaniline with benzoyl chloride can be conducted in a solvent-free environment, which not only reduces the environmental impact but also improves the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 4-chloroaniline and benzyl alcohol under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ions can yield 4-chlorophenol.

    Reduction Reactions: Major products include 4-chloroaniline and benzyl alcohol.

Scientific Research Applications

4-Chlorobenzanilide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Methoxybenzanilide: Similar in structure but with a methoxy group instead of a chlorine atom.

    4-Nitrobenzanilide: Contains a nitro group in place of the chlorine atom.

Comparison: 4-Chlorobenzanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently compared to its methoxy or nitro counterparts .

Properties

IUPAC Name

4-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHDVPIEJXCMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323829
Record name 4-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-15-4
Record name p-Chlorobenzanilide
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Record name 4-Chlorobenzanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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